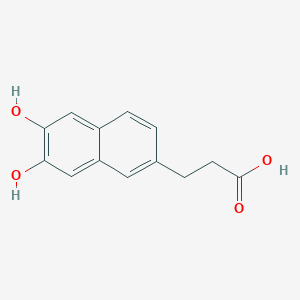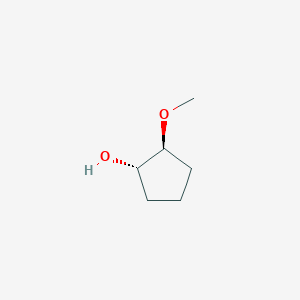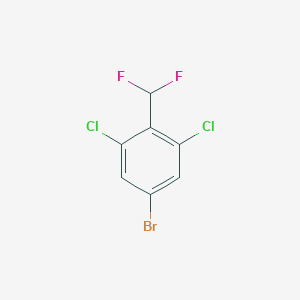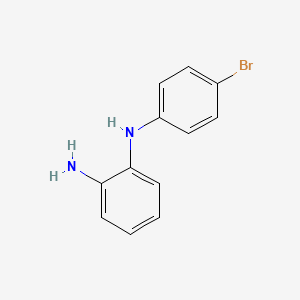
5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C10H6BrFN2O and a molecular weight of 269.073 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring substituted with a bromo group at the 5th position and a 4-fluorophenyl group at the 2nd position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
"5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one" serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the creation of derivatives with anticancer, antiangiogenic, and antioxidant properties. Specifically, a study described the synthesis and characterization of new pyridazinone derivatives exhibiting inhibitory effects on the viability of several human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. These compounds were further evaluated for their ability to inhibit proangiogenic cytokines, contributing to their antiangiogenic and antioxidant activities (Kamble et al., 2015).
Chemical Synthesis Techniques
The compound has also been explored in novel chemical synthesis techniques. Research has shown its application in the development of new synthesis methods for heterocyclic compounds, offering a versatile approach to creating a range of chemical structures. This versatility is crucial for the advancement of medicinal chemistry, providing a foundation for the discovery of new drugs and materials (Basanagouda & Kulkarni, 2011).
Antioxidant Properties
Furthermore, pyridazinone derivatives, including "this compound", have been synthesized and demonstrated in-vitro antioxidant activity. These compounds offer potential therapeutic applications in managing oxidative stress-related diseases. The antioxidant properties were assessed through various assays, underscoring the chemical's capacity to scavenge free radicals and protect against oxidative damage (Mehvish & Kumar, 2022).
Fluorescence Studies
The compound has also been the subject of fluorescence studies, aimed at estimating the ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives. These studies provide valuable insights into the electronic properties of these compounds, with implications for their use in optical materials and sensors (Desai et al., 2016).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Eigenschaften
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-10(15)14(13-6-7)9-3-1-8(12)2-4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCBQUHEFEAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)


![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)

![(2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2779510.png)




![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)
